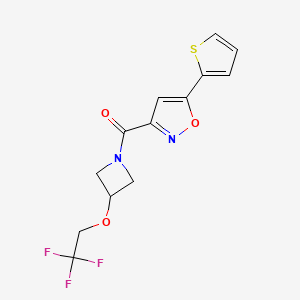

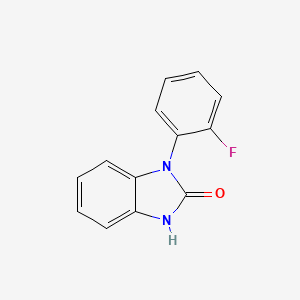

3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide” is a complex chemical compound used in diverse scientific research areas. It’s a benzofuran derivative, and benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles .

Synthesis Analysis

Benzofuran compounds have been synthesized using different methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of “3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide” is unique and offers potential in drug discovery, material science, and organic synthesis.Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For example, they can undergo a palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Wissenschaftliche Forschungsanwendungen

Synthesis of Benzofuran Derivatives

The compound is used in the synthesis of elaborate benzofuran-2-carboxamide derivatives . A highly modular synthetic route involving 8-aminoquinoline directed C–H arylation and transamidation chemistry is used to access a wide range of elaborate benzofuran-2-carboxamides . This synthetic strategy is highly efficient and modular, making it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Drug Design

The benzofuran core is present in many biologically active natural products, making it a popular scaffold to explore when designing drugs . A large number of benzofuran-based drugs are available on the market, including Methoxsalen (used against psoriasis and eczema), the antiarrhythmic medications Amiodarone and Dronedarone, as well as the antidepressant Vilazodone .

Antimicrobial Activity

Furan-containing compounds, including benzofuran derivatives, exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy .

Antibacterial Activity

Furan derivatives have been shown to display a wide range of antimicrobial and anticancer properties . They have been used to create numerous innovative antibacterial agents . The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .

Anticancer Properties

Benzofuran derivatives have been shown to display a wide range of antimicrobial and anticancer properties . They have been used to create numerous innovative anticancer agents .

Antidepressant Properties

Benzofuran derivatives have been used in the creation of antidepressant medications. An example of this is Vilazodone .

Wirkmechanismus

Zukünftige Richtungen

Benzofuran compounds, including “3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their unique therapeutic potentials . They are promising candidates for development as anticancer agents , encouraging medicinal chemists to explore new areas to improve human health and reduce suffering .

Eigenschaften

IUPAC Name |

3-[(3,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-11-7-10(8-12(9-11)24-2)18(22)20-15-13-5-3-4-6-14(13)25-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDZRYHZCZIWIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethoxybenzamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2583950.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine](/img/structure/B2583953.png)

![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2583954.png)

![2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate](/img/structure/B2583957.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)

![6,7-dichloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2583960.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2583964.png)